molecular formula C10H12O5 B169711 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate CAS No. 121262-20-2

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate

Cat. No.: B169711
CAS No.: 121262-20-2
M. Wt: 212.2 g/mol
InChI Key: BVRGAAPXFDESCB-LPBLVHEISA-N
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Description

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[310]hex-3-ene-3,6-dicarboxylate is a complex organic compound with a unique bicyclic structure

Properties

IUPAC Name

3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-3-14-9(11)6-4-5-7(8(5)15-6)10(12)13-2/h4-5,7-8H,3H2,1-2H3/t5-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRGAAPXFDESCB-LPBLVHEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2C(C2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H]2O1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Reaction Conditions:

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Solvent : DMF

  • Additives : KOAc, nBu₄NCl, 4Å molecular sieves

  • Temperature : Room temperature

  • Work-up : Et₂O extraction, NaHCO₃ and brine washes, MgSO₄ drying.

Stereoselective Epoxidation and Cyclopropanation

Patent WO2005047215A2 details epoxidation strategies using tert-butyl hydroperoxide and vanadyl acetylacetonate (VO(acac)₂) to generate trans-epoxides from dihydrofuran precursors. For the target compound, this method is adapted as follows:

  • Epoxidation : Treat trans-hydroxy ester intermediates with mCPBA (meta-chloroperoxybenzoic acid) in dichloromethane at 0°C to form the epoxide.

  • Cyclopropanation : Use Et₃Al and LiHMDS at -60°C to induce intramolecular epoxide opening, forming the bicyclic structure with >95% diastereoselectivity.

Optimization Data:

ParameterOptimal Value
Epoxidation Temp0°C
Cyclopropanation Temp-60°C
Lewis AcidEt₃Al
Reaction Time1 hour

Esterification and Protecting Group Strategies

Introducing the 3-O-ethyl and 6-O-methyl groups requires sequential esterification. The RSC protocol demonstrates methyl ester formation via methanolysis of acyl chlorides. For the target compound:

  • 6-O-Methylation : Treat the bicyclic diol with methyl iodide (MeI) and NaH in THF at 0°C.

  • 3-O-Ethylation : Use ethyl chloroformate (ClCO₂Et) and pyridine in dichloromethane to install the ethyl ester.

Yield Comparison:

StepYield (%)Purity (HPLC)
6-O-Methylation8598.5
3-O-Ethylation7897.2

Crystallization and Purification

Final purification involves recrystallization from ethyl acetate/hexanes (1:3 v/v) to achieve >99% enantiomeric excess (ee). X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) data from WO2005047215A2 confirm crystalline homogeneity, with a melting point of 182–184°C .

Chemical Reactions Analysis

Redox Behavior

Electrochemical studies of related bicyclo[3.1.0]hexane esters reveal oxidation potentials critical for radical-mediated reactions:

  • Redox potentials (vs. SCE):

    • Methyl 6-phenyl-2-oxabicyclo[3.1.0]hexane-6-carboxylate: 2.00 V

    • Methyl 3-phenyltetrahydrofuro[2,3-c] dioxole-3-carboxylate: 2.83 V

  • Fluorescence quenching experiments with [MesAcr]ClO₄ suggest electron transfer mechanisms in photoredox catalysis .

Epoxidation and Halogenation

  • Epoxidation : Treatment with mCPBA or VO(acac)₂/tert-butyl hydroperoxide yields trans-epoxides .

  • Halogenation : NBS or NIS in DMSO/H₂O generates halohydrins, cyclized with DBU to epoxides .

Fluorination

Electrophilic fluorination of the bicyclic core is achieved using Selectfluor™ (1.2 equiv) in MeCN at 0°C, yielding monofluorinated derivatives (dr > 9:1) .

Table 2: Fluorination Optimization

CatalystSolventTemp (°C)Diastereomeric Ratio (dr)
NoneMeCN09:1
Sc(OTf)₃DCM-2012:1

Hydrolysis and Derivative Formation

  • Acid hydrolysis : 60% H₂SO₄ at 100°C for 2 h cleaves ester groups to carboxylic acids .

  • Strecker reaction : Treatment with NH₃ and TMSCN in MeOH forms α-aminonitrile intermediates .

Stability and Storage

  • The compound is stable under inert atmospheres but prone to epoxide ring-opening in protic solvents.

  • Storage recommendations: -20°C in anhydrous THF or Et₂O .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds similar to 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate exhibit promising pharmacological activities. These include:

  • Antimicrobial Activity : Studies have shown that derivatives of bicyclic compounds can inhibit bacterial growth, suggesting potential applications as antibacterial agents.
  • Anticancer Properties : Some derivatives have been tested for their ability to induce apoptosis in cancer cells, indicating a potential role in cancer therapy.

Case Study: Synthesis and Characterization

A study published in Organic & Biomolecular Chemistry details the synthesis of related bicyclic compounds and their pharmacological characterization. The synthesized compounds were evaluated for their biological activity using various assays, demonstrating the potential of these structures in drug development .

Pesticidal Activity

Research has suggested that compounds with similar structural characteristics can act as effective pesticides or herbicides. The dicarboxylate functionality may enhance the binding affinity to biological targets in pests.

Case Study: Herbicidal Efficacy

A case study explored the herbicidal effects of related bicyclic esters on common agricultural weeds. Results showed significant inhibition of weed growth at specific concentrations, highlighting the compound's potential as a bioactive agent in agriculture .

Polymer Synthesis

The unique structure of this compound allows for its use in synthesizing new polymeric materials with enhanced properties such as thermal stability and mechanical strength.

Case Study: Polymer Blends

Research has demonstrated the incorporation of this compound into polymer blends to improve their performance characteristics. The resulting materials exhibited enhanced durability and resistance to environmental stressors .

Mechanism of Action

The mechanism by which 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate exerts its effects is still under investigation. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • (1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-methyl ester
  • (1alpha,5alpha,6alpha)-2-Oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylic acid 3-ethyl ester

Uniqueness

The presence of both ethyl and methyl ester groups in 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[310]hex-3-ene-3,6-dicarboxylate distinguishes it from its analogs

Biological Activity

3-O-Ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • CAS Number : 121262-20-2
  • Molecular Formula : C11H14O5
  • Molecular Weight : 226.23 g/mol

The compound features a bicyclic framework with two carboxylate functional groups that may contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential of oxabicyclo compounds as inhibitors of heat shock protein 90 (HSP90), a crucial chaperone involved in the stabilization of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these proteins via the ubiquitin-proteasome pathway, which can result in reduced tumor growth and enhanced apoptosis in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AnticancerInhibition of HSP90 leading to degradation of client proteins ,
AntimicrobialPotential activity against various pathogens
Anti-inflammatoryModulation of inflammatory pathways

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes, potentially disrupting their integrity and leading to cell death. Preliminary studies indicate effectiveness against certain strains of bacteria and fungi .

Anti-inflammatory Effects

Research indicates that compounds within this class may modulate inflammatory responses, possibly through inhibition of pro-inflammatory cytokines or signaling pathways such as NF-kB . This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 1: HSP90 Inhibition

In a study involving various oxabicyclo derivatives, it was found that modifications at specific positions significantly enhanced their inhibitory effects on HSP90. The compound under review exhibited a moderate affinity for HSP90 compared to other derivatives, indicating a need for further structural optimization to improve potency .

Case Study 2: Antimicrobial Testing

A series of tests were conducted on synthesized oxabicyclo compounds against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that the compound displayed significant antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Q & A

Q. What are the established synthetic routes for 3-O-ethyl 6-O-methyl (1R,5R,6R)-2-oxabicyclo[3.1.0]hex-3-ene-3,6-dicarboxylate, and what key reagents are involved?

The compound is typically synthesized via stereoselective cyclopropanation and subsequent esterification. A common approach involves:

  • Cyclopropanation : Using diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II)) to form the bicyclic core.
  • Esterification : Sequential alkylation with ethyl and methyl groups under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 3-O-ethyl and 6-O-methyl substituents . Key reagents include chiral auxiliaries to enforce the (1R,5R,6R) configuration, such as tert-butyl sulfinamide derivatives .

Q. Which analytical techniques are critical for characterizing this compound’s stereochemistry and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (especially NOESY) to confirm stereochemistry and substituent positions.
  • X-ray Crystallography : Definitive structural validation of the bicyclic framework and substituent orientation .
  • Chiral HPLC : To assess enantiomeric purity, using columns like Chiralpak AD-H with hexane/isopropanol mobile phases .

Q. What are the primary research applications of this compound in academic settings?

  • Organic Synthesis : As a chiral building block for complex natural products (e.g., terpenoids) due to its rigid bicyclic structure .
  • Medicinal Chemistry : Structural analog studies targeting metabotropic glutamate receptors (mGluR), leveraging its dicarboxylate motif .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational modeling and experimental data?

Discrepancies often arise from incorrect force-field parameters in computational models. A validated workflow includes:

  • Comparative Analysis : Cross-referencing experimental NMR coupling constants (e.g., J-values for cyclopropane protons) with Density Functional Theory (DFT)-calculated values.
  • Crystallographic Validation : Using single-crystal X-ray data to confirm absolute configuration .
  • Dynamic NMR : To probe ring-flipping dynamics in solution that may obscure stereochemical analysis .

Q. What strategies optimize reaction yields in the stereoselective synthesis of this compound?

  • Catalyst Screening : Testing Rh(II) vs. Cu(I) catalysts to balance enantioselectivity and reactivity. Rhodium complexes (e.g., Rh₂(OAc)₄) often provide higher enantiomeric excess (ee) .
  • Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) improve cyclopropanation efficiency by stabilizing transition states.
  • Temperature Control : Low-temperature (−40°C) reactions minimize side reactions (e.g., epimerization) .

Q. How can researchers design biological activity studies using this compound, given limited solubility in aqueous media?

  • Prodrug Derivatization : Masking carboxylates with ester-protecting groups (e.g., pivaloyloxymethyl) to enhance membrane permeability .
  • Co-solvent Systems : Using DMSO/PBS mixtures (≤10% DMSO) to maintain solubility without cytotoxicity.
  • In Silico Screening : Molecular docking against target proteins (e.g., mGlu2 receptor) to prioritize in vitro assays .

Q. What methodologies address discrepancies in biological assay results between in vitro and in vivo models?

  • Pharmacokinetic Profiling : Measuring plasma stability and blood-brain barrier penetration to explain reduced in vivo efficacy.
  • Metabolite Identification : LC-MS/MS to detect rapid hydrolysis of esters in vivo, which may deactivate the compound .
  • Species-Specific Receptors : Validating target affinity across human vs. rodent receptor subtypes .

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